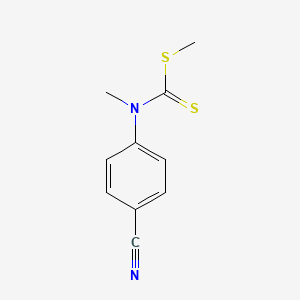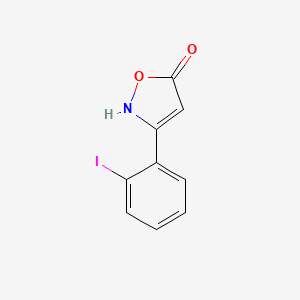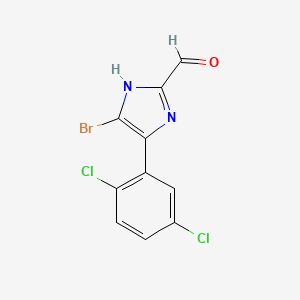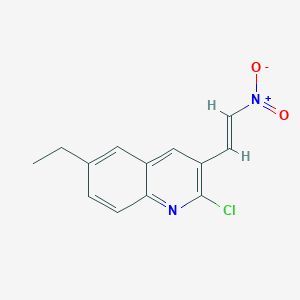
E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline: is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline typically involves the reaction of 2-chloro-6-ethylquinoline with nitroethene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
化学反应分析
Types of Reactions: E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function .
相似化合物的比较
2-Chloro-6-ethylquinoline: Lacks the nitro and vinyl groups, making it less reactive in certain chemical reactions.
2-Chloro-3-(2-nitro)vinylquinoline: Similar structure but without the ethyl group, which may affect its reactivity and biological activity.
6-Ethyl-3-(2-nitro)vinylquinoline: Lacks the chloro group, which can influence its chemical properties and reactivity.
Uniqueness: E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline is unique due to the presence of both the chloro and nitro groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C13H11ClN2O2 |
|---|---|
分子量 |
262.69 g/mol |
IUPAC 名称 |
2-chloro-6-ethyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-9-3-4-12-11(7-9)8-10(13(14)15-12)5-6-16(17)18/h3-8H,2H2,1H3/b6-5+ |
InChI 键 |
KRSRXIKQNHXKCQ-AATRIKPKSA-N |
手性 SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/[N+](=O)[O-] |
规范 SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)

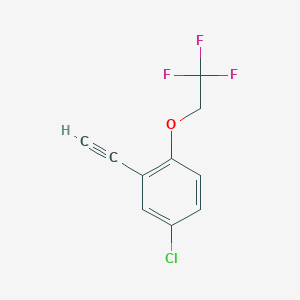
![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)

![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)
